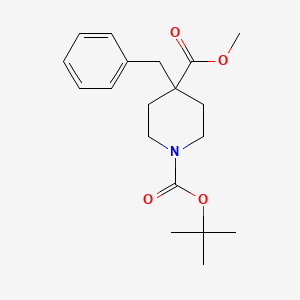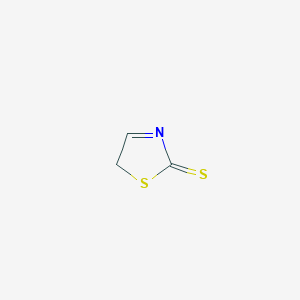
2(5H)-Thiazolethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Thiazolethione is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure. This compound is part of the thiazole family, which is known for its presence in various natural products and its wide range of biological activities . Thiazole derivatives have been extensively studied due to their medicinal properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
2(5H)-Thiazolethione can be synthesized through several methods. One common approach involves the reaction of thioamides with α-haloketones under basic conditions . Another method includes the cyclization of thioureas with α-haloketones in the presence of a base . These reactions typically occur under reflux conditions in solvents such as ethanol or dioxane .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer . Catalysts such as vanadium oxide loaded on fluorapatite have been employed to enhance the reaction rate and yield . The use of green solvents and sustainable catalysts is also gaining popularity in industrial production to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2(5H)-Thiazolethione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms in the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitro compounds under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2(5H)-Thiazolethione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Thiazole derivatives are studied for their potential as enzyme inhibitors and receptor ligands.
Industry: Thiazole compounds are used in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of 2(5H)-Thiazolethione involves its interaction with various molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites . This binding can disrupt the enzyme’s function, leading to the inhibition of specific biochemical pathways . Additionally, thiazole derivatives can interact with receptors on cell surfaces, modulating cellular responses .
Comparison with Similar Compounds
Similar Compounds
Thiazole: A five-membered ring containing sulfur and nitrogen, similar to 2(5H)-Thiazolethione.
Benzothiazole: A fused ring system containing a benzene ring and a thiazole ring.
2-Aminothiazole: A thiazole derivative with an amino group at the 2-position.
Uniqueness
This compound is unique due to its sulfur-containing thione group, which imparts distinct chemical reactivity and biological activity compared to other thiazole derivatives . This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
Properties
CAS No. |
82358-10-9 |
|---|---|
Molecular Formula |
C3H3NS2 |
Molecular Weight |
117.20 g/mol |
IUPAC Name |
5H-1,3-thiazole-2-thione |
InChI |
InChI=1S/C3H3NS2/c5-3-4-1-2-6-3/h1H,2H2 |
InChI Key |
AXYQBXNMZBBTID-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(=S)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


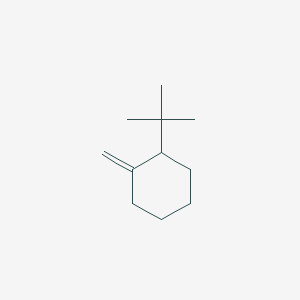
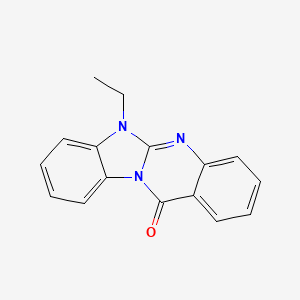
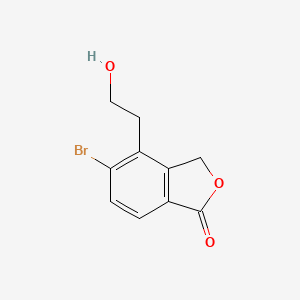
![Ethyl 8-bromo-6-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B8649161.png)
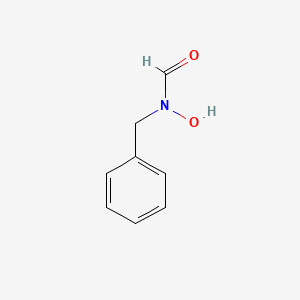
![N-(3-bromophenyl)-7-fluoropyrido[4,3-d]pyrimidin-4-amine](/img/structure/B8649198.png)
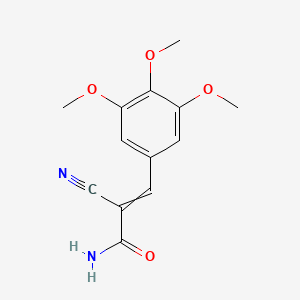
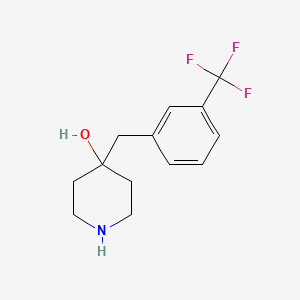
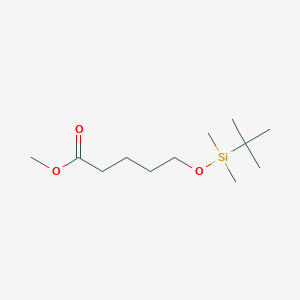
![Benzene, [(6-bromohexyl)thio]-](/img/structure/B8649234.png)
![4-[3-(Dimethylamino)butyl]-phenol](/img/structure/B8649241.png)
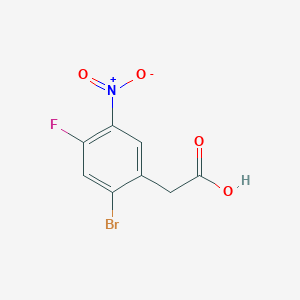
![4(3h)-Quinazolinone,2-[2-[(1-cyclobutyl-4-piperidinyl)oxy]-5-pyrimidinyl]-8-methoxy-3-methyl-](/img/structure/B8649256.png)
